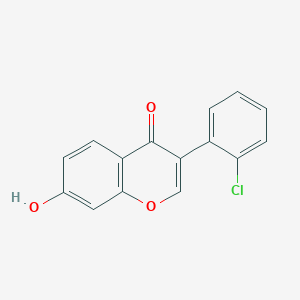

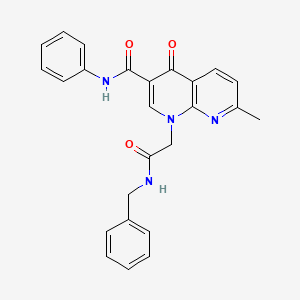

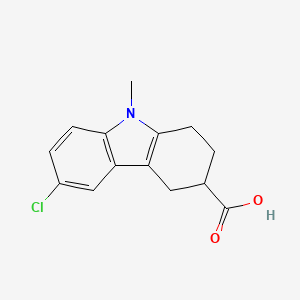

![molecular formula C20H17ClN2O5 B2810812 3-(2-chloropropanamido)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)benzofuran-2-carboxamide CAS No. 888465-89-2](/img/structure/B2810812.png)

3-(2-chloropropanamido)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)benzofuran-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “3-(2-chloropropanamido)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)benzofuran-2-carboxamide” is a 2,3-dihydrobenzo[b][1,4]dioxin-6-yl containing compound . These compounds are generally useful as immunomodulators .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, 2,3-dihydrobenzo[b][1,4]dioxin-5-amine hydrochloride was synthesized from 2,3-dihydroxybenzoic acid via alkylation of phenolic hydroxyl group, azidation of carboxylic acid, Curtius rearrangement, hydrolysis, and salification . The choice of solvent and reaction temperature was crucial for minimizing side reactions and simplifying the synthetic and isolation process .Applications De Recherche Scientifique

Synthesis and Application in Medicinal Chemistry

- Novel benzodifuranyl derivatives, including those related to the specified compound, have been synthesized for potential use as anti-inflammatory and analgesic agents. These compounds, such as N-(thiazolo[3, 2-a]pyrimidine)-3-methylbenzodifuran-2-carboxamide, exhibit significant COX-2 inhibition and analgesic activities (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

- Research on 2,6-difluorobenzamides, closely related to the specified compound, highlights their potential as antibacterial drugs. These compounds have shown effectiveness against bacterial cell division by inhibiting the protein FtsZ (Straniero, Suigo, Lodigiani, & Valoti, 2023).

Chemical Synthesis and Characterization

- Studies have focused on the synthesis and characterization of various benzofuran derivatives. For instance, the synthesis of N-(5,6,7,8-tetrahydro-2,5-dioxo-2H-1-benzopyran-3-yl)benzamides and their conversion into tetrahydrobenzofuran derivatives demonstrates the versatility of these compounds in chemical synthesis (Levai, Kočevar, Tóth, Simon, Vranicar, & Adam, 2002).

- Another study explored the inhibition of cell adhesion mediated by benzo[b]thiophene-, benzofuran-, indole-, and naphthalene-2-carboxamides, including derivatives similar to the specified compound, showing their potential in inhibiting the expression of adhesion molecules like E-selectin, ICAM-1, and VCAM-1 (Boschelli et al., 1995).

Potential Therapeutic Applications

- Certain benzodifuranyl derivatives have been investigated for their potential therapeutic applications. For example, 6-chloro-3,4-dihydro-4-methyl-2H-1,4-benzoxazine-8-carboxamide derivatives have been synthesized as potent serotonin-3 (5-HT3) receptor antagonists, indicating their possible use in treating conditions related to serotonin receptors (Kuroita, Sakamori, & Kawakita, 1996).

Mécanisme D'action

Target of Action

The compound, 3-(2-chloropropanamido)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)benzofuran-2-carboxamide, is primarily used as an immunomodulator

Mode of Action

It is known to function as an immunomodulator , which suggests that it may alter the immune response, possibly by modulating the activity of certain immune cells or proteins.

Biochemical Pathways

As an immunomodulator , it likely influences pathways involved in immune response. These could include signaling pathways that regulate immune cell activation, proliferation, or cytokine production.

Result of Action

The molecular and cellular effects of this compound’s action are likely related to its role as an immunomodulator . This could include effects such as altering immune cell activity, modulating cytokine production, or influencing other aspects of the immune response.

Propriétés

IUPAC Name |

3-(2-chloropropanoylamino)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-benzofuran-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17ClN2O5/c1-11(21)19(24)23-17-13-4-2-3-5-14(13)28-18(17)20(25)22-12-6-7-15-16(10-12)27-9-8-26-15/h2-7,10-11H,8-9H2,1H3,(H,22,25)(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTCIHQXBGBOHLB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC1=C(OC2=CC=CC=C21)C(=O)NC3=CC4=C(C=C3)OCCO4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17ClN2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-bromophenyl)-2-((2-(4-fluorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2810732.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)acrylamide](/img/structure/B2810735.png)

![{[3,5-Bis(trifluoromethyl)phenyl]methyl}(methyl)amine](/img/structure/B2810752.png)